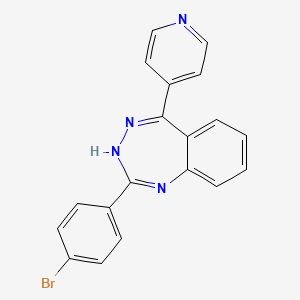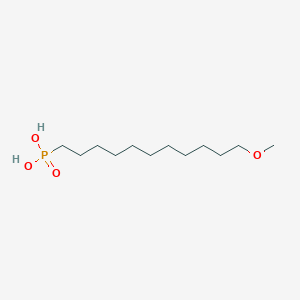
(11-Methoxyundecyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methoxyundecylphosphonic acid is an organic compound belonging to the class of phosphonic acid esters. It is characterized by the presence of a phosphonic acid functional group, which includes a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is known for its ability to form self-assembled monolayers (SAMs) on various metal oxides and metal surfaces, making it valuable in surface modification and biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-methoxyundecylphosphonic acid typically involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure. The McKenna procedure is a two-step reaction that utilizes bromotrimethylsilane followed by methanolysis . This method is preferred due to its efficiency in producing high-purity phosphonic acids.
Industrial Production Methods: Industrial production of 11-methoxyundecylphosphonic acid follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 11-Methoxyundecylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonic acids .
Scientific Research Applications
11-Methoxyundecylphosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 11-methoxyundecylphosphonic acid involves its ability to form strong bonds with metal and metal oxide surfaces. The phosphonic acid group interacts with the surface atoms, creating a stable and uniform monolayer. This interaction enhances the surface properties, such as hydrophobicity, biocompatibility, and chemical resistance . The molecular targets include metal oxides like titanium dioxide and silicon dioxide, which are commonly used in biomedical and industrial applications .
Comparison with Similar Compounds
- 11-Hydroxyundecylphosphonic acid
- 11-Mercaptoundecylphosphoric acid
- 11-Phosphonoundecanoic acid
- 12-Mercaptododecylphosphonic acid
Comparison: 11-Methoxyundecylphosphonic acid is unique due to its methoxy functional group, which provides distinct chemical properties compared to its analogs. For instance, 11-hydroxyundecylphosphonic acid has a hydroxyl group, making it more hydrophilic, while 11-mercaptoundecylphosphoric acid contains a thiol group, enhancing its reactivity with metal surfaces . These differences make 11-methoxyundecylphosphonic acid particularly suitable for applications requiring specific surface modifications and chemical stability .
Properties
CAS No. |
628684-72-0 |
|---|---|
Molecular Formula |
C12H27O4P |
Molecular Weight |
266.31 g/mol |
IUPAC Name |
11-methoxyundecylphosphonic acid |
InChI |
InChI=1S/C12H27O4P/c1-16-11-9-7-5-3-2-4-6-8-10-12-17(13,14)15/h2-12H2,1H3,(H2,13,14,15) |
InChI Key |
ICHURCNDXZEUOL-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCCCCCCCCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid](/img/structure/B14225155.png)
![Ethyl [4-chloro-2-(cyanomethanesulfonyl)phenyl]carbamate](/img/structure/B14225156.png)
![Propanenitrile, 3-[(3-acetylphenyl)amino]-](/img/structure/B14225160.png)

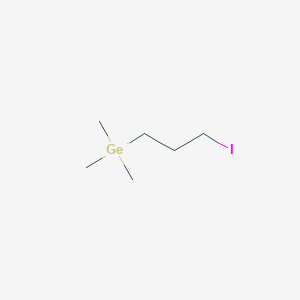
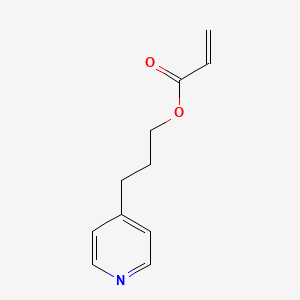
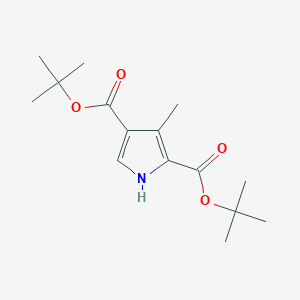
![5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol](/img/structure/B14225186.png)
![2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine](/img/structure/B14225188.png)
![Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14225190.png)
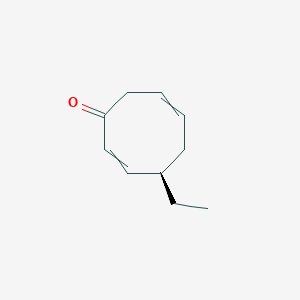
![3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester](/img/structure/B14225205.png)
![1H-Indole, 2-(2-furanyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14225223.png)
